7-(3-methoxyphenyl)-3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
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Description
7-(3-methoxyphenyl)-3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C23H19N5O3S and its molecular weight is 445.5. The purity is usually 95%.
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Biological Activity
The compound 7-(3-methoxyphenyl)-3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C_{20}H_{21}N_{5}O_{2}S
- Molecular Weight : 421.48 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of triazole derivatives. The compound has shown promising results against various bacterial strains. For instance:
- Study Findings : In vitro tests indicated significant inhibition of Staphylococcus aureus and Escherichia coli growth, suggesting potential as an antimicrobial agent .
Anticancer Properties
The anticancer effects of triazole derivatives have been widely studied. The specific compound demonstrated:
- Mechanism of Action : Induction of apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). This was attributed to the activation of caspases and modulation of Bcl-2 family proteins .
- Case Study : A recent study highlighted that treatment with this compound led to a dose-dependent decrease in cell viability in MCF-7 cells, with IC50 values indicating effectiveness at micromolar concentrations .
Anti-inflammatory Effects
The compound also exhibited anti-inflammatory properties:
- Experimental Evidence : In animal models, it reduced inflammation markers such as TNF-alpha and IL-6 when administered in a chronic inflammation model .
Data Tables
Biological Activity | Tested Organisms/Cells | Results |
---|---|---|
Antimicrobial | Staphylococcus aureus | Significant growth inhibition |
Escherichia coli | Significant growth inhibition | |
Anticancer | MCF-7 (breast cancer) | Induced apoptosis (IC50 ~ 10 µM) |
A549 (lung cancer) | Induced apoptosis (IC50 ~ 15 µM) | |
Anti-inflammatory | Animal model | Reduced TNF-alpha and IL-6 levels |
Discussion
The diverse biological activities of this compound suggest its potential as a lead compound for drug development. The observed antimicrobial and anticancer effects align with the growing interest in triazole derivatives within medicinal chemistry.
Properties
IUPAC Name |
7-(3-methoxyphenyl)-3-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3S/c1-14-20(17-8-3-4-9-18(17)24-14)19(29)13-32-23-26-25-21-22(30)27(10-11-28(21)23)15-6-5-7-16(12-15)31-2/h3-12,24H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZBYDUWXHZNSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NN=C4N3C=CN(C4=O)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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